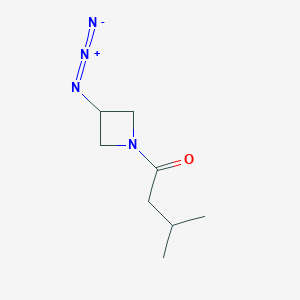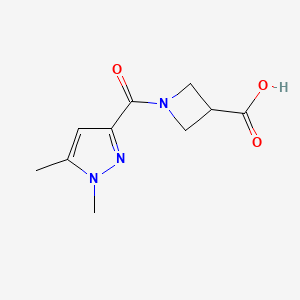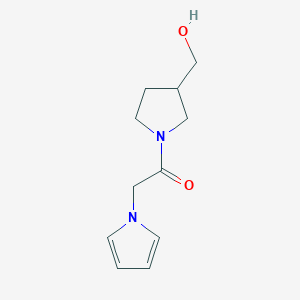
4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one
Vue d'ensemble
Description
4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one, also known as TF-HEPB, is an organic compound that is used in a variety of scientific research applications. It is a synthetic molecule that has a wide range of biochemical and physiological effects, and is a popular choice for laboratory experiments due to its unique properties and advantages.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study conducted by Flores et al. (2018) examined the synthesis of a related trifluoromethyl-substituted compound and its reactions with hydroxylamine and hydrazine. The research emphasized the X-ray structural analysis of the resulting compounds, highlighting their molecular configurations and bonding characteristics (Flores et al., 2018).
Pharmaceutical Applications
- Devine et al. (2020) explored the molecular association between a structurally similar antidiabetic compound and 2-hydroxypropyl-β-cyclodextrin, revealing improved solubility and the same biological activity as the compound alone. This indicates potential pharmaceutical applications (Devine et al., 2020).
Luminescence Properties
- Research by Moriguchi et al. (2017) on related europium (III) complexes with trifluoromethyl groups provided insights into their luminescence properties, which could be valuable for applications in photoluminescence (Moriguchi et al., 2017).
Synthetic Applications
- Zanatta et al. (2001) demonstrated the synthetic potential of trifluoromethylated β-acetal-diols, a class of compounds closely related to the subject compound, in creating a specific pyrrolidin-2-one derivative. This indicates the versatility of such compounds in synthetic chemistry (Zanatta et al., 2001).
Chemical Reactions and Interactions
- A paper by Vardanyan (2018) discussed the synthesis and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, which share structural similarities with the compound . This study provides insight into the broader chemical reactions and potential applications of such compounds (Vardanyan, 2018).
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-[4-(2-hydroxyethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c12-11(13,14)5-1-10(17)15-6-2-9(3-7-15)4-8-16/h9,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAHVJTZRWWDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)












